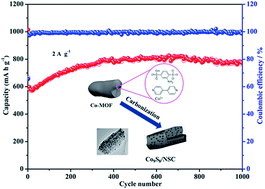Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
Journal of Materials Chemistry A Pub Date: 2019-03-27 DOI: 10.1039/C9TA01433K
Abstract
On account of its high theoretical capacity and excellent electrical conductivity, Co9S8 as a promising electrode material in lithium-ion batteries (LIBs) has attracted significant attention. In the present work, a simple one-step route is developed for fabricating cobalt sulfide (Co9S8) nanoparticles embedded into N/S co-doped carbon frameworks (Co9S8/NSC) using a sulfonate-based cobalt metal–organic framework (MOF) as a precursor for the first time, in which decomposition and in situ sulfidation processes are simultaneously executed in the absence of additional sulfur source. As an anode for LIBs, the hybrid composite Co9S8/NSC shows excellent reversible capacity, high rate performance and long-term cycling stability. For instance, a reversible capacity of 1179 mA h g−1 can be achieved after 200 cycles at a current density of 0.1 A g−1. When cycled at 2 A g−1, it also maintains a high specific capacity of 789 mA h g−1 after 1000 cycles. Such a superior performance may be attributed to its structural advantages that the smaller Co9S8 nanoparticles embedded into N/S co-doped carbon could enhance the active sites, electrical conductivity and cycling stability.


Recommended Literature
- [1] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [2] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [3] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [4] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [5] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [6] Embroidered electrochemical sensors for biomolecular detection†
- [7] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [8] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [9] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [10] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 121080-96-4
-
CAS no.: 102153-44-6
-
CAS no.: 1718-53-2









